4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride
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Overview
Description
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or thiadiazine rings.
Scientific Research Applications
Chemistry
In chemistry, 4H-1,3,4-Thiadiazin-5(6H)-one derivatives are studied for their unique structural properties and reactivity. They are often used as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, derivatives of 4H-1,3,4-Thiadiazin-5(6H)-one are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism would depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- 4H-1,3,4-Thiadiazine-2-thione
- 4H-1,3,4-Thiadiazine-5-carboxylate
- 4H-1,3,4-Thiadiazine-2,5-dione
Uniqueness
What sets 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride apart is its unique structural features, such as the presence of the pyridinyl and hydroxyphenyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
151092-54-5 |
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Molecular Formula |
C17H22ClN3O2S |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-2-(3-methylphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-12-3-2-4-14(9-12)15(21)10-20-7-5-13(6-8-20)17-19-18-16(22)11-23-17;/h2-5,9,15,21H,6-8,10-11H2,1H3,(H,18,22);1H |
InChI Key |
XMXCTKOZAKCXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O.Cl |
Origin of Product |
United States |
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